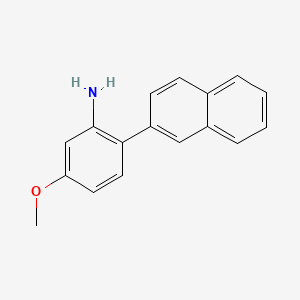
5-Methoxy-(2-naphthalen-2-yl)phenylamine
Cat. No. B8284889
M. Wt: 249.31 g/mol
InChI Key: LWRWXMKHARJMJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07612114B2
Procedure details


Synthesized from 2-naphthylboronic acid and 4-bromo-3-nitroanisole according to an analogous synthetic method to Preparation Example 79, 2-(4-methoxy-2-nitrophenyl)naphthalene (2.3 g) was used according to an analogous synthetic method to Example 22 to provide the title compound (1.4 g).


Name
2-(4-methoxy-2-nitrophenyl)naphthalene
Quantity
2.3 g
Type
reactant
Reaction Step One

Name
Identifiers


|
REACTION_CXSMILES
|
C1C2C(=CC=CC=2)C=CC=1B(O)O.BrC1C=CC(OC)=CC=1[N+]([O-])=O.[CH3:26][O:27][C:28]1[CH:33]=[CH:32][C:31]([C:34]2[CH:43]=[CH:42][C:41]3[C:36](=[CH:37][CH:38]=[CH:39][CH:40]=3)[CH:35]=2)=[C:30]([N+:44]([O-])=O)[CH:29]=1>>[CH3:26][O:27][C:28]1[CH:33]=[CH:32][C:31]([C:34]2[CH:43]=[CH:42][C:41]3[C:36](=[CH:37][CH:38]=[CH:39][CH:40]=3)[CH:35]=2)=[C:30]([NH2:44])[CH:29]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)B(O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=C(C=C1)OC)[N+](=O)[O-]
|
|
Name
|
2-(4-methoxy-2-nitrophenyl)naphthalene
|
|
Quantity
|
2.3 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC(=C(C=C1)C1=CC2=CC=CC=C2C=C1)[N+](=O)[O-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=CC(=C(C1)N)C1=CC2=CC=CC=C2C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.4 g | |
| YIELD: CALCULATEDPERCENTYIELD | 68.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
